molecular formula C19H17BrN2O2S B3206347 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 1040667-85-3

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B3206347
CAS No.: 1040667-85-3
M. Wt: 417.3 g/mol
InChI Key: WHVULKKOAPLWCZ-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,3-oxazole core substituted with a 3-bromophenyl group and a sulfanyl bridge connecting to an N-(2,6-dimethylphenyl)acetamide moiety.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-12-5-3-6-13(2)18(12)22-17(23)11-25-19-21-10-16(24-19)14-7-4-8-15(20)9-14/h3-10H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVULKKOAPLWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the bromophenyl group via electrophilic aromatic substitution. The sulfanyl linkage is then introduced through a nucleophilic substitution reaction. The final step involves the acylation of the amine group with 2,6-dimethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group undergoes nucleophilic displacement reactions with alkyl/aryl halides. For example:

  • Reaction with alkyl halides :

    • In ethanol with triethylamine (TEA) as a base, the sulfanyl group reacts with methyl iodide at 10–15°C for 6 hours (Table 1) .

    • Higher yields (75–95%) are achieved with benzyl bromide derivatives under reflux conditions .

Table 1: Nucleophilic Substitution with Alkyl Halides

ReagentSolventBaseTemp (°C)Time (h)Yield (%)
Methyl iodideEthanolTEA10–15665–70
Benzyl bromideEthanolTEAReflux7285–90
p-Fluorobenzyl bromideEthanolTEAReflux7288–94

Electrophilic Aromatic Substitution on the Oxazole Ring

The oxazole ring participates in electrophilic substitution, particularly at the 5-position:

  • Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group, with regioselectivity confirmed via ¹H-NMR .

  • Halogenation : Bromination with Br₂ in CHCl₃ yields 5-bromo derivatives .

Hydrolysis of the Acetamide Moiety

The acetamide group can be hydrolyzed under acidic or basic conditions:

  • Acidic hydrolysis : 6N HCl at 110°C for 3 hours cleaves the amide bond, yielding 2-mercaptoacetic acid and 2,6-dimethylaniline .

  • Basic hydrolysis : NaOH (2M) in EtOH/H₂O (1:1) at 80°C for 2 hours provides sodium acetate and the corresponding amine .

Cross-Coupling Reactions Involving the Bromophenyl Group

The 3-bromophenyl substituent enables palladium-catalyzed cross-coupling:

  • Suzuki coupling : With arylboronic acids, Pd(PPh₃)₄ in DMF/H₂O (3:1) at 90°C for 12 hours yields biaryl derivatives (Table 2) .

  • Buchwald–Hartwig amination : Using Pd₂(dba)₃ and Xantphos, primary amines couple at the bromophenyl site .

Table 2: Suzuki Coupling Optimization

CatalystLigandSolventTemp (°C)Yield (%)
Pd(PPh₃)₄NoneDMF/H₂O9070–75
PdCl₂(dppf)DppfToluene/EtOH10085–88

Comparative Reaction Data

Reaction TypeReagents/ConditionsKey ProductYield (%)
Nucleophilic SubstitutionBenzyl bromide, TEA, EtOH, refluxS-Benzyl derivative85–90
Hydrolysis6N HCl, 110°C, 3 h2-Mercaptoacetic acid + 2,6-dimethylaniline92–95
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 90°CBiaryl-oxazole-acetamide70–75

Key Findings

  • The sulfanyl group exhibits high reactivity toward alkyl halides, with yields improving under reflux conditions .

  • Hydrolysis of the acetamide moiety proceeds efficiently under strong acidic conditions .

  • Palladium-catalyzed cross-coupling at the bromophenyl group expands structural diversity, though yields depend on solvent and ligand choice .

Experimental protocols and spectral data (¹H-NMR, IR, MS) from analogous compounds validate these pathways .

Scientific Research Applications

Chemistry

This compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. It can participate in various chemical reactions, including:

  • Oxidation: Using agents like hydrogen peroxide to form sulfoxides or sulfones.
  • Reduction: Employing sodium borohydride to produce alcohols or amines.
  • Substitution Reactions: The bromophenyl group can be substituted with other nucleophiles.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationHydrogen peroxideSulfoxides or sulfones
ReductionSodium borohydrideAlcohols or amines
SubstitutionAmines, thiolsSubstituted phenyl derivatives

Biology

Research indicates that 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide exhibits potential antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, making it a candidate for further investigation in drug development.

Case Study:
In a study assessing the antimicrobial activity of oxazole derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections.

Medicine

The compound is being explored for its therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action involves the inhibition of specific enzymes or receptors that play critical roles in disease progression.

Clinical Implications:
Preliminary studies suggest that this compound may modulate pathways involved in tumor growth and resistance to chemotherapy, warranting further clinical trials to evaluate its efficacy and safety.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials with tailored properties. Its unique chemical structure allows it to be incorporated into formulations that require specific functionalities.

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and bromophenyl group are believed to interact with enzymes or receptors, modulating their activity. The sulfanyl linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Acetamide Derivatives

The following table highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Core Heterocycle Substituents on Heterocycle Acetamide Substituent Biological Activity/Application Reference(s)
Target Compound : 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide C₁₉H₁₈BrN₂O₂S 1,3-Oxazole 3-Bromophenyl N-(2,6-dimethylphenyl) Under investigation
Analog 1 : 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide C₁₉H₁₈BrN₂O₂S 1,3-Oxazole 4-Bromophenyl N-(2,6-dimethylphenyl) Improved crystallinity
Analog 2 : N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₁H₂₁N₃O₂S 1,3,4-Oxadiazole Indol-3-ylmethyl N-(2,6-dimethylphenyl) Pharmacologically active (stability studied via UV)
SirReal2 : 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide C₂₂H₂₀N₄OS₂ 1,3-Thiazole Naphthalen-1-ylmethyl 4,6-dimethylpyrimidin-2-yl SIRT2 inhibitor (anticancer potential)
Dichlorophenyl Analog : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ Pyrazole 3,4-Dichlorophenyl 1,5-dimethyl-3-oxo-2-phenyl Antibacterial/coordination chemistry

Key Differences and Implications

Heterocyclic Core Modifications
  • 1,3-Oxazole vs. 1,3,4-Oxadiazole (Analog 2) : The replacement of oxazole with oxadiazole introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This may enhance binding to enzymatic targets but reduce membrane permeability .
  • 1,3-Thiazole (SirReal2) : The sulfur atom in thiazole contributes to π-π stacking interactions, critical for SirReal2’s inhibition of SIRT2, a NAD+-dependent deacetylase implicated in cancer .
Substituent Effects
  • Bromophenyl Position (3- vs. In contrast, the 4-bromophenyl isomer (Analog 1) may exhibit altered crystal packing due to symmetry differences .
  • Indole vs.
Acetamide Side Chain
  • The N-(2,6-dimethylphenyl) group is conserved across several analogs (Target, Analog 1, Analog 2), indicating its role in steric protection of the amide bond from hydrolysis. In SirReal2, the pyrimidine substituent introduces basicity, which may influence cellular uptake .

Pharmacological and Physicochemical Properties

  • Stability : Analog 2 underwent stress degradation studies using UV spectroscopy, revealing stability under acidic and oxidative conditions, likely due to the oxadiazole ring’s resilience . The target compound’s oxazole core may offer similar stability, but the bromine atom could increase susceptibility to nucleophilic attack.
  • Bioactivity : SirReal2’s SIRT2 inhibition (IC₅₀ = 0.15 µM) highlights the importance of the thiazole-naphthalene motif . The target compound’s bromophenyl group may confer activity against kinase targets, though empirical data are pending.
  • Crystallography : The dichlorophenyl analog () demonstrated conformational flexibility in crystal packing, with hydrogen-bonded dimers influencing solubility. Similar analysis for the target compound using SHELXL () would clarify its solid-state behavior .

Biological Activity

The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an oxazole ring, a bromophenyl moiety, and an acetamide group. Its molecular formula is C19H17BrN2O3SC_{19}H_{17}BrN_2O_3S with a molecular weight of approximately 419.3 g/mol.

The biological activity of the compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been evaluated for its inhibitory effects on butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease treatment. The inhibition mechanism was characterized as mixed-type, indicating that it affects both substrate affinity and maximum reaction velocity .
  • Antiviral Activity : Research indicates that related compounds exhibit antiviral properties by targeting the NS2B-NS3 protease of Flavivirus, essential for viral replication. The IC50 values for various derivatives suggest that modifications to the structure can significantly enhance or reduce activity .

Antimicrobial and Anticancer Properties

The compound has been explored for its potential antimicrobial and anticancer activities:

  • Antimicrobial Activity : Several studies have shown that derivatives of this compound exhibit moderate to good antimicrobial activity against a range of pathogens. For example, certain modifications resulted in compounds with IC50 values below 50 μM against bacterial strains .
  • Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been noted, with specific derivatives showing promising results in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:

  • Substituent Effects : The introduction of various substituents on the phenyl rings significantly influences the compound's potency. For instance, compounds with additional methyl or methoxy groups often exhibited enhanced activity due to improved binding interactions with target proteins .
  • Oxazole Ring Contribution : The presence of the oxazole ring is essential for biological activity, as it contributes to the overall stability and reactivity of the molecule. Variations in this ring can lead to substantial changes in activity profiles .

Case Studies

  • Inhibition of BChE : A study evaluated several acetamide derivatives for their ability to inhibit BChE. Among these, one derivative showed an IC50 value of 3.94 μM, indicating strong potential as a therapeutic agent against Alzheimer's disease .
  • Antiviral Screening : In another study focused on antiviral compounds targeting Flavivirus protease, several derivatives were screened, revealing IC50 values ranging from 0.32 μM to 9.8 μM depending on structural modifications. This highlights the importance of chemical diversity in enhancing antiviral efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

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